Tanshinone iia sulfonic acid

Pharmaceutics Formulation Bioavailability

Tanshinone IIA sulfonic acid, also widely referred to and procured as its sodium salt form (sodium tanshinone IIA sulfonate, STS; CAS 69659-80-9), is a water-soluble derivative of the lipophilic diterpene quinone tanshinone IIA, the major bioactive constituent of the traditional Chinese herb Salvia miltiorrhiza (Danshen). The introduction of the sulfonic acid group fundamentally alters the physicochemical properties of the parent compound, most notably by conferring water solubility, which in turn enables parenteral administration and significantly impacts its pharmacokinetic and pharmacodynamic profile.

Molecular Formula C19H18O6S
Molecular Weight 374.4 g/mol
CAS No. 105937-56-2
Cat. No. B12941685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanshinone iia sulfonic acid
CAS105937-56-2
Molecular FormulaC19H18O6S
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)O
InChIInChI=1S/C19H18O6S/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24/h6-7H,4-5,8H2,1-3H3,(H,22,23,24)
InChIKeyUJCACMLMPLLRGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tanshinone IIA Sulfonic Acid Sodium (CAS 105937-56-2): What to Know Before Procuring This Water-Soluble Tanshinone Derivative


Tanshinone IIA sulfonic acid, also widely referred to and procured as its sodium salt form (sodium tanshinone IIA sulfonate, STS; CAS 69659-80-9), is a water-soluble derivative of the lipophilic diterpene quinone tanshinone IIA, the major bioactive constituent of the traditional Chinese herb Salvia miltiorrhiza (Danshen) [1]. The introduction of the sulfonic acid group fundamentally alters the physicochemical properties of the parent compound, most notably by conferring water solubility, which in turn enables parenteral administration and significantly impacts its pharmacokinetic and pharmacodynamic profile [2]. This compound is a clinically approved drug in China for the treatment of cardiovascular diseases, specifically unstable angina pectoris, and is supplied as a lyophilized powder for injection [3]. For scientific and industrial procurement, the key distinction to understand is that while this compound is derived from and often compared to tanshinone IIA, it is a distinct chemical entity (C19H17NaO6S, MW 396.39) with a unique set of properties, targets, and clinical applications that preclude its simple substitution with other tanshinones [4].

Why Tanshinone IIA Sulfonic Acid Sodium is Not Interchangeable with Tanshinone IIA or Other Danshen Extracts


Substituting sodium tanshinone IIA sulfonate (STS) with its parent compound, tanshinone IIA, or other lipophilic tanshinones like cryptotanshinone is scientifically unjustified and can lead to experimental failure or compromised clinical outcomes. The fundamental issue is the profound difference in physicochemical properties, primarily aqueous solubility, which dictates the entire spectrum of applications from in vitro assay design to in vivo dosing and clinical utility [1]. While tanshinone IIA is virtually insoluble in water, STS is freely soluble, allowing for direct aqueous formulation and intravenous injection, a route not possible for the parent compound . This solubility difference translates into distinct pharmacokinetic profiles and tissue distribution, with STS showing significant accumulation in the liver and widespread organ distribution following intravenous administration [2]. Crucially, this is not merely a formulation issue; the sulfonation creates a distinct molecular entity that engages different pharmacological targets, such as the human P2X7 purinergic receptor, for which tanshinone IIA shows no activity [3]. The evidence below provides the quantitative, comparator-based data necessary to understand why STS must be specified for its unique applications and cannot be generically replaced by in-class alternatives.

Quantitative Differentiation of Sodium Tanshinone IIA Sulfonate vs. Closest Analogs: A Head-to-Head Evidence Guide


Aqueous Solubility: The Fundamental Differentiator vs. Tanshinone IIA

Sodium tanshinone IIA sulfonate (STS) demonstrates a fundamental shift in physicochemical properties compared to its parent compound, tanshinone IIA, enabling entirely new experimental and clinical applications. At 25°C, STS exhibits a water solubility of 10 mg/mL (25.22 mM) . In stark contrast, tanshinone IIA is reported as insoluble in water under the same conditions . This difference is not incremental; it represents a categorical change from an essentially insoluble lipophilic compound to a freely water-soluble one.

Pharmaceutics Formulation Bioavailability Solubility

Potent and Selective Negative Allosteric Modulation of hP2X7 Receptor: A Unique Target Engagement vs. Tanshinone IIA

STS acts as a potent negative allosteric modulator (NAM) of the human purinergic receptor P2X7 (hP2X7), a target involved in inflammation and pain. It inhibits calcium influx via hP2X7 with an IC50 of 4.3 µM [1]. Critically, tanshinone IIA (TIIA) showed no activity at this receptor in the same assays, demonstrating a distinct pharmacological property unique to the sulfonated derivative [1]. The mechanism was confirmed as noncompetitive, and STS was less potent at mouse P2X7 and poorly inhibited the rat ortholog, highlighting species specificity [1].

Purinergic Signaling Inflammation Ion Channel Allosteric Modulation

In Vivo Reduction of Atherosclerotic Lesion Area in ApoE-/- Mice

In a widely used preclinical model of atherosclerosis, STS treatment resulted in a significant and quantifiable reduction in disease burden. Administration of STS to Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet decreased the atherosclerotic lesion area by 3.5-fold compared to untreated controls (P = 0.001) [1]. This effect was accompanied by a reduction in malondialdehyde (MDA) production by 13.6% and an increase in superoxide dismutase (SOD) activity by 113.6%, indicating a multi-faceted in vivo protective effect [1].

Atherosclerosis Cardiovascular In Vivo Efficacy Vascular Biology

In Vivo Cardioprotection: Reduction of Myocardial Infarct Size in a Rabbit Ischemia-Reperfusion Model

The cardioprotective efficacy of STS has been quantitatively demonstrated in a classic preclinical model of myocardial infarction. In a rabbit model involving 1 hour of coronary artery ischemia followed by 3 hours of reperfusion, administration of chromatographically pure STS reduced the resulting myocardial infarct size by 53.14 ± 22.79% relative to saline-treated controls [1]. This robust reduction in tissue damage was found to be comparable to that of Trolox (62.13 ± 18.91%), a well-characterized antioxidant cytoprotector used as a positive control in the same experiment [1].

Myocardial Infarction Ischemia-Reperfusion Injury Cardioprotection In Vivo Model

Primary Metabolism by CYP3A4: Key Pharmacokinetic Parameter for DDI Risk Assessment

Understanding the metabolic pathway of STS is critical for experimental design, particularly in co-administration studies. In vitro enzyme kinetic studies using human liver microsomes (HLMs) and recombinant CYP isoforms determined that STS is primarily metabolized by CYP3A4. The key kinetic parameters for this interaction were established as Km = 54.8 ± 14.6 µM and Vmax = 0.9 ± 0.1 nmol/mg protein/min in HLMs, and Km = 7.5 ± 1.4 µM and Vmax = 6.8 ± 0.3 nmol/nmol P450/min for the CYP3A4 isoform [1]. Importantly, other major CYP isoforms (1A2, 2A6, 2C9, 2D6, 2E1, 2C19) showed minimal or no effect on STS metabolism, indicating a specific metabolic liability [1].

Drug Metabolism CYP450 Pharmacokinetics Drug-Drug Interactions

Clinical Efficacy in Unstable Angina Pectoris: A Meta-Analysis of Randomized Controlled Trials

The clinical utility of STS is supported by quantitative evidence from human trials. A meta-analysis of 37 randomized controlled trials involving 3,926 patients with unstable angina pectoris (UAP) demonstrated that the addition of STS injection to conventional Western medicine significantly improved outcomes [1]. Key findings include a 3.61-fold increase in the odds of electrocardiogram (ECG) efficacy (OR = 3.61, 95% CI [2.79, 4.68], P<0.00001) and a 4.02-fold increase in clinical symptom efficacy (OR = 4.02, 95% CI [3.32, 4.87], P<0.00001) compared to conventional treatment alone [1]. This clinical evidence base is a key differentiator from other research-use-only tanshinones.

Clinical Trial Unstable Angina Meta-Analysis Cardiovascular Disease

Procurement-Driven Application Scenarios for Sodium Tanshinone IIA Sulfonate Based on Quantitative Evidence


Intravenous Formulation Development and In Vivo Pharmacokinetic Studies Requiring Aqueous Solubility

The primary and most compelling application scenario for procuring sodium tanshinone IIA sulfonate is any study that requires aqueous formulation, particularly for intravenous (IV) or intraperitoneal (IP) dosing. Unlike the insoluble parent compound tanshinone IIA, STS offers a water solubility of 10 mg/mL . This property enables the preparation of injectable solutions without the need for complex and potentially confounding delivery systems like liposomes or organic co-solvents. This is critical for accurate dosing in pharmacokinetic, biodistribution, and systemic toxicity studies, as well as for the development of injectable drug products. Its well-defined metabolic pathway via CYP3A4 also makes it a suitable probe for DDI studies [1].

Target-Based Discovery and Mechanism-of-Action Studies Focused on the hP2X7 Purinergic Receptor

For researchers investigating the role of the P2X7 receptor in inflammation, pain, or neurological disorders, STS is the specific tool compound required. It acts as a potent negative allosteric modulator of human P2X7 with an IC50 of 4.3 µM, a target engagement that is absent in tanshinone IIA [2]. This unique pharmacology makes STS the clear choice for any in vitro or in vivo study where the hypothesis involves P2X7 signaling. Using tanshinone IIA would yield a false negative result and invalidate the study. Researchers should also note the species selectivity, with lower potency at mouse P2X7 and poor inhibition of rat P2X7 [2].

Preclinical Efficacy Studies in Cardiovascular Disease Models (Atherosclerosis and Myocardial Infarction)

STS is the compound of choice for preclinical research into atherosclerosis and myocardial ischemia-reperfusion injury. Its efficacy in these models is backed by robust, quantitative in vivo data. In ApoE-/- mice, STS reduces atherosclerotic lesion area by 3.5-fold [3]. In a rabbit model of myocardial infarction, it reduces infarct size by over 53% [4]. These data points provide a strong rationale for selecting STS to investigate mechanisms of cardioprotection, vascular inflammation, and oxidative stress in established animal models. The availability of clinical meta-analysis data for unstable angina further strengthens the translational relevance of these preclinical findings [5].

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